molecular formula C4H7NO B058004 Isopropyl isocyanate CAS No. 1795-48-8

Isopropyl isocyanate

Cat. No. B058004
CAS RN: 1795-48-8
M. Wt: 85.1 g/mol
InChI Key: GSLTVFIVJMCNBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to isopropyl isocyanate, including various isocyanates and isoprostanoids, often involves intricate chemical pathways. For instance, the synthesis of isoprostanes, compounds related to isopropyl isocyanate, involves carbocyclic annulations and free-radical-catalyzed mechanisms to form complex structures from simpler precursors, showcasing the synthetic flexibility of compounds within this chemical family (Durand et al., 2004).

Molecular Structure Analysis

The molecular structure of isopropyl isocyanate and related compounds plays a crucial role in determining their reactivity and physical properties. Isocyanates, in general, feature a reactive isocyanate group (-N=C=O) attached to an organic moiety, which in the case of isopropyl isocyanate, is an isopropyl group. This functional group is highly reactive towards nucleophiles, including water, alcohols, and amines, leading to various chemical reactions.

Chemical Reactions and Properties

Isopropyl isocyanate participates in typical isocyanate reactions, such as reactions with alcohols to form urethanes or with amines to form ureas. The reactivity of the isocyanate group also allows for the synthesis of polyurethanes, a major class of polymers, through reactions with polyols (Rokicki et al., 2015). These reactions underline the importance of isopropyl isocyanate in materials science and polymer chemistry.

Scientific Research Applications

  • Gas Chromatography Analysis : Isopropyl isocyanate can be quantitatively analyzed using gas chromatography, as demonstrated by Feng (2003), who used polyethylene glycol 20000 as stationary liquid and butyl acetate as an internal standard. This method showed a standard deviation of 0.10% and an average rate of recovery of 100.3% (C. Feng, 2003).

  • Molecular Structure Studies : Cradock et al. (1986) conducted an electron diffraction investigation of isopropyl isocyanate and isopropyl isothiocyanate in the gas phase to determine their molecular structures. This study found that both molecules have a single conformer at room temperature (Stephen Cradock et al., 1986).

  • Skin Exposure Concerns : Bello et al. (2006) highlighted the risks associated with skin exposure to isocyanates, including isopropyl isocyanate. Their review emphasized the importance of preventing such exposures in occupational and consumer settings (D. Bello et al., 2006).

  • Substitutes for Arylsulfonyl and Heteroaryl Isocyanates : Sa̧czewski et al. (2006) investigated dimethylaminopyridinium carbamoylides as safer and non-hazardous substitutes for arylsulfonyl isocyanates. Their findings suggest potential uses in the production of arylsulfonyl carbamates and ureas (F. Sa̧czewski et al., 2006).

  • Airborne Isocyanate Determination : Henneken et al. (2006) discussed methods for the determination of airborne isocyanates, including isopropyl isocyanate. Their review covered various sampling strategies and detection principles (H. Henneken et al., 2006).

  • Isocyanates in Lung Disease : Kennedy and Brown (1992) explored the molecular mechanisms linking isocyanates to respiratory diseases. They aimed to bridge the gap from clinical symptoms to molecular reactivity (A. Kennedy & W. Brown, 1992).

  • Cellulose-Based Composites : Gironès et al. (2007) studied blocked isocyanates as coupling agents for cellulose-based composites. They investigated the reactivity of different urethanes with natural cellulose fibers during composite preparation (J. Gironès et al., 2007).

  • Polymer Synthesis Applications : Pan and Lau (2001) reviewed the use of isocyanation in the synthesis of various polymers, highlighting the reactivity of isocyanate with compounds containing active protons (Jiang-qing Pan & W. Lau, 2001).

Safety And Hazards

Isopropyl isocyanate is highly flammable and very toxic by ingestion and inhalation . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

Environmental concerns about fossil-based isocyanates are the reason why investigations on their green counterparts have got receiving more attention . To address sustainability concerns, there is a need to develop green PUs with properties and performance comparable to fossil-based ones .

properties

IUPAC Name

2-isocyanatopropane
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InChI

InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3
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InChI Key

GSLTVFIVJMCNBH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)N=C=O
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Molecular Formula

C4H7NO
Record name ISOPROPYL ISOCYANATE
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DSSTOX Substance ID

DTXSID3061976
Record name Propane, 2-isocyanato-
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Molecular Weight

85.10 g/mol
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Physical Description

Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals., Colorless liquid with a pungent odor; [CAMEO]
Record name ISOPROPYL ISOCYANATE
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Product Name

Isopropyl isocyanate

CAS RN

1795-48-8
Record name ISOPROPYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

57 parts of 1-chloroethylcarbamic acid chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the mixture is heated to 70° C. in the course of 1.5 hours whilst passing a slight stream of nitrogen through it, and the reaction mixture is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate of boiling point 38.5° C./1013 mbar, 0.85 part (2% of theory) of chloroethyl isocyanate of boiling point 92° C./1013 mbar and 218 parts of isopropyl isocyanate are obtained.
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Synthesis routes and methods II

Procedure details

A solution of 970 parts of isopropylcarbamic acid chloride in 1,020 parts of chlorobenzene is inroduced into an apparatus analogous to that of Example 1 and is refluxed for 9 hours -- during which the reaction temperature rises from 77° to 88° C -- whilst passing 120,000 parts by volume of dry nitrogen per hour through the mixture. The subsequent distillation gives 630 parts of isopropyl isocyanate free from carbamic acid chloride (corresponding to 93% of theory, based on isopropylcarbamic acid chloride used), boiling at from 73.5° to 74.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl isocyanate
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Isopropyl isocyanate
Reactant of Route 3
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Isopropyl isocyanate
Reactant of Route 4
Isopropyl isocyanate
Reactant of Route 5
Reactant of Route 5
Isopropyl isocyanate
Reactant of Route 6
Isopropyl isocyanate

Citations

For This Compound
659
Citations
S Cradock, JF Sullivan, JR Durig - Journal of molecular structure, 1986 - Elsevier
The molecular structures of isopropyl isocyanate and isopropyl isothiocyanate have been determined by electron diffraction in the gas phase. For both molecules the data are consistent …
Number of citations: 23 www.sciencedirect.com
JK Parker, C Espada‐Jallad… - International Journal of …, 2009 - Wiley Online Library
… This paper focuses on experimental measurement of the rate constant for reaction of isopropyl isocyanate (IIC) with hydroxyl radical. In addition, ab initio calculations are presented to …
Number of citations: 4 onlinelibrary.wiley.com
K Eller, H Schwarz - Inorganic Chemistry, 1990 - ACS Publications
… For that particular reason we picked up a specific reaction that has been studied in more detail by Bock andBreuer, 2 namely the thermal decomposition of isopropyl isocyanate (z'-…
Number of citations: 11 pubs.acs.org
RA Nyquist, DA Luoma, CL Putzig - Applied spectroscopy, 1992 - opg.optica.org
… Table VI gives IR data for isopropyl isocyanate in CHC13 and/or 0.5% solutions. This alkyl … NCO for isopropyl isocyanate vs. the mole % CHClJCC14. We again note that V~ym NCO …
Number of citations: 10 opg.optica.org
PG Blake, S Ijadi‐Maghsoodi - International Journal of …, 1983 - Wiley Online Library
… CO, HCN/MeCN, and H2/CH4 is predominant in methyl, accounts for nearly one half of the products in ethyl, and would also make a significant contribution in isopropyl isocyanate, …
Number of citations: 8 onlinelibrary.wiley.com
H FEUER, H RUBINSTEIN… - The Journal of Organic …, 1958 - ACS Publications
Method E. By the use of a described method, 24 products were obtained from the interaction of benzylidenebenzylamine and ethyl-bromopropi onate (compound 18) or ethyl-…
Number of citations: 47 pubs.acs.org
HW Johnson Jr, PH Daughhetee Jr - The Journal of Organic …, 1964 - ACS Publications
… 5 mole % of bromine to an equimolar mixture of isopropyl isonitrile and dimethyl sulfoxide in chloroform solvent at refluxing temperatures led to smooth formation of isopropyl isocyanate …
Number of citations: 26 pubs.acs.org
J Li, B Li, R Liu, L Jiang, H Zhu… - … A European Journal, 2016 - Wiley Online Library
… The reaction mechanism of 2 and isopropyl isocyanate was studied in detail both experimentally and theoretically. The reaction of 2 with an excess of isopropyl isocyanate to yield …
M Li, J Huang, T Li - Journal of Chromatography A, 2008 - Elsevier
… of the amino groups with trifluoroacetic anhydride or isopropyl isocyanate. On this stationary phase, the isopropyl isocyanate derivatives of amines showed higher enantioselectivity than …
Number of citations: 32 www.sciencedirect.com
HW Johnson Jr, HC Krutzsch - The Journal of Organic Chemistry, 1967 - ACS Publications
… Reaction with iodine yields isopropyl isocyanate; the kinetics of the reaction were found to be over-all third order. … Further reaction of II with isonitrile yielded isopropyl isocyanate. …
Number of citations: 27 pubs.acs.org

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